2-Bromo-4-(4-chlorophenoxy)phenol
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Overview
Description
2-Bromo-4-(4-chlorophenoxy)phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of bromine and chlorine atoms attached to a phenol ring, along with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-chlorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination of 4-(4-chlorophenoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-chlorophenoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic structures.
Scientific Research Applications
2-Bromo-4-(4-chlorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-chlorophenoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Similar structure but lacks the phenoxy group.
4-Bromo-2-chlorophenol: Positional isomer with different substitution pattern.
2-Bromo-4-fluorophenol: Contains a fluorine atom instead of chlorine.
Uniqueness
2-Bromo-4-(4-chlorophenoxy)phenol is unique due to the presence of both bromine and chlorine atoms along with a phenoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54582-61-5 |
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Molecular Formula |
C12H8BrClO2 |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
2-bromo-4-(4-chlorophenoxy)phenol |
InChI |
InChI=1S/C12H8BrClO2/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7,15H |
InChI Key |
AFKKEWORHAUPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)O)Br)Cl |
Origin of Product |
United States |
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